molecular formula C10H10N2O2 B582371 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1227267-10-8

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B582371
CAS No.: 1227267-10-8
M. Wt: 190.202
InChI Key: PHEMHPBNLCGOPR-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrrole ring. The presence of two methyl groups at positions 2 and 7, along with a carboxylic acid group at position 3, makes this compound unique. It is of interest in various fields of chemistry due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cyclization and functionalization steps. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Similar structure but different ring fusion pattern.

    2,7-Dimethyl-1H-pyrrolo[3,4-c]pyridine-3-carboxylic acid: Another isomer with a different ring fusion.

    2,7-Dimethyl-1H-indole-3-carboxylic acid: Contains an indole ring instead of a pyridine ring.

Uniqueness

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-11-4-7-8(10(13)14)6(2)12-9(5)7/h3-4,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMHPBNLCGOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199371
Record name 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227267-10-8
Record name 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227267-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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